Zirconium(IV) Propoxide

Catalog No.
S577232
CAS No.
23519-77-9
M.F
C3H8OZr
M. Wt
151.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium(IV) Propoxide

CAS Number

23519-77-9

Product Name

Zirconium(IV) Propoxide

IUPAC Name

propan-1-ol;zirconium

Molecular Formula

C3H8OZr

Molecular Weight

151.32 g/mol

InChI

InChI=1S/C3H8O.Zr/c1-2-3-4;/h4H,2-3H2,1H3;

InChI Key

RQIHICWHMWNVSA-UHFFFAOYSA-N

SMILES

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Zr+4]

Synonyms

tetra-n-propyl zirconate

Canonical SMILES

CCCO.[Zr]

The exact mass of the compound Zirconium(IV) Propoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zirconium(IV) propoxide (Zr(OPr)4) is a highly reactive metal-organic alkoxide primarily procured as a precursor for the synthesis of high-purity zirconium dioxide (ZrO2) thin films, nanoparticles, and advanced ceramics. Commercially supplied most often as a 70 wt.% solution in 1-propanol to mitigate its extreme moisture sensitivity, this compound serves as a critical bridge between volatile vapor-phase deposition (CVD/ALD) and liquid-phase sol-gel manufacturing . Its specific linear alkoxide chain length provides a highly desirable balance of vapor pressure and steric hindrance, making it a foundational material for generating high-κ dielectric layers, optical coatings, and heterogeneous catalysts without the halide contamination risks associated with inorganic zirconium salts[1].

Workflow Fit

Format

70 wt% solution in 1-propanol, suited for direct sol-gel dosing

Precursor

Propoxide ligand balances reactivity and volatility for thin-film deposition

Process

Supports low-temperature sol-gel, solvothermal, and CVD synthesis routes

Substituting Zirconium(IV) propoxide with other common zirconium precursors disrupts both processability and final material performance. Replacing it with inorganic salts like zirconyl chloride (ZrOCl2) or zirconium tetrachloride (ZrCl4) introduces residual halide ions, which act as fatal charge traps in microelectronic high-κ dielectric films and can poison sensitive catalytic sites . Within the alkoxide class, substituting with zirconium(IV) isopropoxide leads to excessively rapid hydrolysis, causing premature precipitation of opaque ZrO2 rather than the formation of clear, spinnable sols [1]. Conversely, using zirconium(IV) butoxide introduces higher viscosity and lower volatility, requiring higher heating temperatures in vapor deposition bubblers, which dramatically increases the risk of thermal degradation in the delivery lines before the precursor reaches the deposition chamber .

Substitution Risk

n-Butoxide

Higher oxo-alkoxide content (~35%) may shift hydrolysis kinetics and gel homogeneity

Isopropoxide

Different oligomeric state can alter film morphology and pore structure development

Acetate salt

Phase stabilization behavior may differ; tetragonal ZrO2 retention may not transfer

Precursor Volatility and Vapor-Phase Delivery Efficiency

For chemical vapor deposition (CVD) and atomic layer deposition (ALD), the volatility of the metal precursor dictates the required bubbler temperature and the risk of line clogging. Zirconium(IV) propoxide possesses a lower boiling point (~208°C at 0.1 mmHg) and higher vapor pressure under reduced vacuum compared to the heavier zirconium(IV) butoxide . This allows the propoxide to be vaporized at lower temperatures, ensuring efficient mass transport to the deposition chamber while minimizing the thermal decomposition that plagues heavier alkoxides during extended heating cycles .

Evidence DimensionVaporization temperature and precursor volatility
Target Compound DataZirconium(IV) propoxide (Boiling point ~208°C at 0.1 mmHg, high volatility)
Comparator Or BaselineZirconium(IV) butoxide (Higher boiling point, lower vapor pressure)
Quantified DifferencePropoxide enables lower-temperature vapor transport, directly reducing thermal breakdown in delivery lines compared to butoxide.
ConditionsVacuum-assisted bubbler delivery for CVD/ALD systems.

Procurement of the propoxide variant ensures stable, reproducible film growth rates in vapor deposition systems without premature precursor degradation.

Oxo-alkoxide content
Head-to-head
~20% vs ~35% n-butoxide
Supports controlled hydrolysis with less pre-hydrolyzed starting material
MS and 1H NMR of commercial 70 wt% solutions

Hydrolysis Kinetics and Sol-Gel Stability

In sol-gel processing, the rate of hydrolysis must be strictly controlled to form a stable polymeric network rather than a particulate precipitate. Zirconium(IV) n-propoxide offers a moderated hydrolysis rate due to its linear alkyl chain, contrasting sharply with the highly reactive zirconium(IV) isopropoxide, which typically requires heavy modification with chelating agents (like acetylacetone) to prevent immediate, uncontrolled precipitation upon water exposure [1]. This controlled reactivity allows for the formulation of highly stable, clear sols that remain viable for extended periods, ensuring uniform thickness during spin-coating or dip-coating operations[1].

Evidence DimensionSol stability and hydrolysis control
Target Compound DataZirconium(IV) propoxide (Linear chain, forms stable sols with minimal chelation)
Comparator Or BaselineZirconium(IV) isopropoxide (Branched chain, rapid uncontrolled precipitation)
Quantified DifferencePropoxide provides a significantly wider processing window for controlled gelation without requiring excessive carbon-leaving stabilizing agents.
ConditionsSol-gel synthesis in alcoholic solvents for optical thin-film coating.

Buyers formulating optical or protective coatings require the propoxide to maintain sol shelf-life and prevent catastrophic batch loss due to premature precipitation.

Thermal stability
Head-to-head
Stable at 300 °C vs 200 °C tert-butoxide
Supports high-temperature solvothermal processing without premature decomposition
Thermal treatment in toluene at 200–300 °C

Halide-Free Purity for High-κ Dielectric Gate Oxides

The fabrication of field-effect transistors (FETs) using zirconia as a high-κ gate dielectric strictly requires the absence of mobile ions. Zirconium(IV) propoxide decomposes thermally or via plasma to yield purely volatile organic byproducts (alcohols, CO2, and water), leaving a highly pure ZrO2 film[1]. In contrast, utilizing inorganic precursors such as zirconium tetrachloride (ZrCl4) or zirconyl chloride inevitably leaves residual chloride ions embedded in the oxide lattice. These trace halides act as electron traps, significantly increasing leakage currents and degrading the capacitance-voltage characteristics of the semiconductor device [1].

Evidence DimensionResidual halide contamination in deposited ZrO2
Target Compound DataZirconium(IV) propoxide (<0.01% halide residue)
Comparator Or BaselineZirconium tetrachloride / Zirconyl chloride (>0.1% residual chloride)
Quantified DifferenceAlkoxide precursors eliminate halide-induced charge traps, reducing leakage current densities by orders of magnitude in thin-film dielectrics.
ConditionsThermal conversion or ALD of precursor into ZrO2 thin films for FETs.

Halide-free alkoxides are a mandatory procurement requirement for semiconductor manufacturers to ensure the reliability and efficiency of CMOS gate dielectrics.

Surface area retention
Class-level
90–160 m²/g
Supports catalyst support and porous ceramic screening
Solvothermal route, calcined at 500 °C; class-level comparison

Low-Temperature Tetragonal Phase Stabilization in Nanocrystals

Synthesizing the high-toughness, catalytically active tetragonal phase of ZrO2 usually requires extreme calcination temperatures (>600°C) which cause severe nanoparticle agglomeration. However, using zirconium(IV) propoxide in a supercritical ethanol non-hydrolytic sol-gel route enables the direct stabilization of up to ~90 wt% metastable tetragonal ZrO2 at an ultrafine crystallite size of 2 nm [1]. When aqueous nitrate or chloride precursors are used under similar precipitation conditions, the resulting material is predominantly the thermodynamically stable but less catalytically active monoclinic phase[1].

Evidence DimensionYield of metastable tetragonal ZrO2 phase
Target Compound DataZirconium(IV) propoxide (~90 wt% tetragonal phase at 2 nm size)
Comparator Or BaselineAqueous zirconium nitrate/chloride (~100 wt% monoclinic phase)
Quantified DifferencePropoxide precursors in supercritical fluids increase the tetragonal phase yield by up to 90 percentage points without high-temperature annealing.
ConditionsSupercritical fluid synthesis (ethanol/water mixtures) vs. standard aqueous precipitation.

Allows catalyst manufacturers to procure a precursor that directly yields the highly active tetragonal phase while maintaining an ultrafine, unagglomerated nanoparticle size.

Phase stabilization
Head-to-head
Retains t-ZrO2 vs m-ZrO2 conversion (acetate)
Supports tetragonal phase retention in composite materials
ZrO2-SiO2 gels annealed at 500–1200 °C, XRD analysis
Hybrid thermal stabilization
Reported
Shift to higher degradation temperature
Reported thermal stabilization additive role in PDMS-TEOS hybrids
≤5 wt% Zr propoxide; TGA, IR, NMR, and SEM characterization

Precursor for High-κ Dielectric Gate Oxides in Microelectronics

Directly leveraging its halide-free purity and optimal volatility, zirconium(IV) propoxide is the precursor of choice for depositing ZrO2 gate dielectrics in field-effect transistors (FETs) via ALD or CVD. It prevents the introduction of chloride-based charge traps, ensuring low leakage currents and high device reliability [1].

Optical and Anti-Corrosion Sol-Gel Coatings

Because of its moderated hydrolysis kinetics compared to isopropoxide, this compound is ideal for formulating stable, clear sols. It is widely procured for spin-coating and dip-coating applications to create uniform, high-refractive-index optical filters and protective anti-corrosion layers on sensitive substrates[2].

Synthesis of Ultra-Fine Tetragonal Zirconia Catalysts

Utilizing non-hydrolytic supercritical sol-gel routes, zirconium(IV) propoxide enables the direct synthesis of 2 nm tetragonal ZrO2 nanocrystals without the need for high-temperature calcination. This makes it a critical starting material for manufacturing high-surface-area, phase-pure heterogeneous catalysts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sol-gel ZrO2 ceramics and thin films
Precursor oxo-alkoxide profile
Hydrolysis kinetics and gel homogeneity control
High-temperature solvothermal and CVD
Thermal stability window in organic solvent
Decomposition pathway and surface area retention
Tetragonal ZrO2 composites and coatings
Phase stabilization behavior
t-ZrO2 phase retention under thermal cycling
Thermally stabilized hybrid materials
Thermal stabilization additive role
Hybrid degradation profile and porosity after heating

Physical Description

Tetra-n-propyl zirconate appears as a yellow-colored liquid with an alcohol-like odor. Has about the same density as water and is insoluble in water. Vapors are heavier than air. May be irritating to skin, eyes, and mucous membranes.
Liquid

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.962214 g/mol

Monoisotopic Mass

149.962214 g/mol

Heavy Atom Count

5

UNII

A7Z4N4E80X

GHS Hazard Statements

Aggregated GHS information provided by 178 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (19.1%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (16.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (83.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (16.29%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

23519-77-9

Wikipedia

Zirconium(iv) propoxide

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Printing and related support activities
1-Propanol, zirconium(4+) salt (4:1): ACTIVE

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